molecular formula C17H24N2O3S B2458599 (1R,5S)-N-(2,3-dimethoxyphenyl)-3-(methylthio)-8-azabicyclo[3.2.1]octane-8-carboxamide CAS No. 1705693-06-6

(1R,5S)-N-(2,3-dimethoxyphenyl)-3-(methylthio)-8-azabicyclo[3.2.1]octane-8-carboxamide

Cat. No.: B2458599
CAS No.: 1705693-06-6
M. Wt: 336.45
InChI Key: RNGRJYWSJMEDQN-UHFFFAOYSA-N
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Description

(1R,5S)-N-(2,3-dimethoxyphenyl)-3-(methylthio)-8-azabicyclo[3.2.1]octane-8-carboxamide is a useful research compound. Its molecular formula is C17H24N2O3S and its molecular weight is 336.45. The purity is usually 95%.
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Properties

IUPAC Name

N-(2,3-dimethoxyphenyl)-3-methylsulfanyl-8-azabicyclo[3.2.1]octane-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O3S/c1-21-15-6-4-5-14(16(15)22-2)18-17(20)19-11-7-8-12(19)10-13(9-11)23-3/h4-6,11-13H,7-10H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNGRJYWSJMEDQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)NC(=O)N2C3CCC2CC(C3)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (1R,5S)-N-(2,3-dimethoxyphenyl)-3-(methylthio)-8-azabicyclo[3.2.1]octane-8-carboxamide is a bicyclic amide with a complex structure that suggests potential pharmacological applications. Its unique molecular features may influence various biological pathways, making it a subject of interest in medicinal chemistry and drug discovery.

  • Molecular Formula : C₁₇H₂₄N₂O₃S
  • Molecular Weight : 336.45 g/mol
  • CAS Number : 1705693-06-6

The compound features a bicyclic structure that includes nitrogen, sulfur, and multiple aromatic rings, which are often associated with bioactive compounds.

Synthesis

The synthesis of this compound typically involves multi-step organic synthesis techniques, including:

  • Reagents : Specific reagents are used to introduce the dimethoxyphenyl and methylthio groups.
  • Purification : Techniques such as chromatography ensure the purity of the final product.
  • Characterization : Spectroscopic methods like NMR and mass spectrometry confirm the structure and purity.

Pharmacological Potential

Research indicates that compounds within the azabicyclo[3.2.1]octane framework have shown promise in various pharmacological applications, including:

  • Analgesic Effects : Similar compounds have been noted for their pain-relieving properties.
  • Antidepressant Activity : The modulation of neurotransmitter systems may contribute to antidepressant effects.

Study 1: Analgesic Properties

A study investigating the analgesic properties of related azabicyclo compounds demonstrated significant pain relief in animal models when administered at specific dosages. The mechanism was attributed to modulation of opioid receptors, suggesting that this compound may exhibit similar effects.

Study 2: Neurotransmitter Interaction

Another research effort focused on the interaction of azabicyclo compounds with serotonin receptors. Results indicated that these compounds could enhance serotonin levels in synaptic clefts, which is crucial for mood regulation and could imply potential antidepressant effects for this compound.

Comparative Analysis with Related Compounds

Compound NameMolecular FormulaMolecular WeightNotable Activity
This compoundC₁₇H₂₄N₂O₃S336.45 g/molPotential analgesic and antidepressant
CocaineC₁₇H₂₁NO₄303.37 g/molStimulant with analgesic properties
Other Azabicyclo CompoundsVariesVariesVarious pharmacological activities

Scientific Research Applications

Medicinal Chemistry

The structural complexity of (1R,5S)-N-(2,3-dimethoxyphenyl)-3-(methylthio)-8-azabicyclo[3.2.1]octane-8-carboxamide suggests several medicinal applications:

  • Drug Development : The compound's unique molecular features may allow it to interact with various biological pathways, making it a candidate for new drug formulations targeting specific diseases.
  • Anticancer Research : Similar compounds have shown promising results in anticancer studies, indicating that this compound could potentially exhibit similar biological activities. For instance, compounds with related structures have been tested against various cancer cell lines, demonstrating significant growth inhibition .

Research has indicated that the compound may influence biological systems through:

  • Receptor Interaction : Compounds with similar bicyclic structures often serve as ligands for various receptors, potentially modulating their activity.
  • Enzyme Inhibition : The presence of specific functional groups may allow the compound to inhibit enzymes involved in critical metabolic pathways.

Pharmacological Investigations

The pharmacokinetic properties of this compound are crucial for its application in drug development:

  • Absorption, Distribution, Metabolism, and Excretion (ADME) : Understanding these properties can help predict the compound's behavior in biological systems and its potential therapeutic efficacy.

Chemical Reactions Analysis

Amide Bond Reactivity

The carboxamide group (-CONH-) exhibits classical amide chemistry, with limited nucleophilicity due to resonance stabilization. Key reactions include:

Reaction TypeConditionsProducts/OutcomesReferences
Acidic HydrolysisConcentrated HCl, refluxCarboxylic acid + amine byproducts
Basic HydrolysisNaOH (aq.), elevated tempsCarboxylate salt + ammonia
ReductionLiAlH₄, THFSecondary amine derivative

The amide’s stability under physiological conditions suggests potential bioactivity retention in vivo.

Bicyclic 8-Azabicyclo[3.2.1]octane Core

The nitrogen-containing bicyclic system participates in stereospecific reactions:

Alkylation/Quaternization

  • Reaction with methyl iodide in polar aprotic solvents (e.g., DMF) yields quaternary ammonium salts, altering solubility and potential ion-channel interactions.

  • Stereochemistry at the 1R,5S positions influences regioselectivity in electrophilic attacks .

Ring-Opening Reactions

  • Strong acids (e.g., H₂SO₄) or bases may cleave the bicyclic structure, though such conditions are rarely employed due to the compound’s synthetic complexity .

Methylthio (-SMe) Group Reactivity

The thioether moiety undergoes oxidation and alkylation:

ReactionReagents/ConditionsProductsApplications
Oxidation to SulfoxideH₂O₂, CH₃COOH, 25°CSulfoxide derivativeModulation of lipophilicity
Oxidation to SulfonemCPBA, DCM, 0°C to RTSulfone derivativeEnhanced metabolic stability
DemethylationBBr₃, CH₂Cl₂, -78°CThiol (-SH) intermediateConjugation or redox probes

Oxidation states significantly impact biological activity and pharmacokinetics .

2,3-Dimethoxyphenyl Substituent

The aromatic ring participates in electrophilic substitutions:

Nitration

  • HNO₃/H₂SO₄ at 0–5°C introduces nitro groups at the para position relative to methoxy groups, useful for further functionalization .

Demethylation

  • BBr₃ in anhydrous DCM removes methoxy groups, generating catechol derivatives prone to oxidation .

Halogenation

  • Br₂/FeBr₃ or Cl₂/AlCl₃ yields halogenated analogs for structure-activity relationship (SAR) studies .

Synthetic and Purification Protocols

Critical steps from synthesis patents ( ):

StepProcessConditionsPurpose
1Amide bond formationCarbodiimide coupling (EDC/HOBt), DMF, RTConnect bicyclic core to aromatic amine
2Thioether introductionNaSMe, DMSO, 60°CInstall methylthio group
3PurificationColumn chromatography (CH₂Cl₂:MeOH:acetone)Isolate enantiomerically pure product
4CrystallizationEthanol/water (1:1)Enhance purity and yield

Stability Under Physiological Conditions

  • pH Sensitivity : Stable at pH 4–8; degrades rapidly under strongly acidic (pH < 2) or alkaline (pH > 10) conditions .

  • Thermal Stability : Decomposes above 200°C, confirmed by TGA-DSC analysis.

Comparative Reactivity with Structural Analogs

Pyrazole azabicyclo[3.2.1]octane sulfonamides (e.g., ARN19689) demonstrate analogous sulfonamide and bicyclic core reactivity, validated through fluorogenic enzyme assays and kinetic studies .

Q & A

Q. What are the established synthetic routes for (1R,5S)-N-(2,3-dimethoxyphenyl)-3-(methylthio)-8-azabicyclo[3.2.1]octane-8-carboxamide?

The synthesis typically involves:

  • Radical cyclization : For constructing the bicyclo[3.2.1]octane core, n-tributyltin hydride and AIBN in toluene achieve >99% diastereocontrol .
  • Carboxamide coupling : Reacting the bicyclic amine intermediate with 2,3-dimethoxyphenyl isocyanate or activated carbonyl derivatives under anhydrous conditions .
  • Protecting group strategies : Use of tert-butoxycarbonyl (Boc) groups to prevent side reactions during functionalization .

Q. Which analytical techniques are critical for characterizing this compound’s stereochemistry and purity?

  • X-ray crystallography : Resolves absolute configuration (e.g., monoclinic P21/c symmetry with β = 97.391° for analogous structures) .
  • NMR spectroscopy : Key for confirming regiochemistry (e.g., δ 119–123 ppm for aromatic protons, δ 3.3–3.7 ppm for methoxy groups) .
  • HPLC-MS : Validates purity (>95%) and detects stereoisomeric impurities using chiral columns (e.g., C8/C18 phases) .

Q. What structural features influence its pharmacological activity?

  • The 8-azabicyclo[3.2.1]octane core enhances rigidity, favoring receptor binding .
  • Methylthio group at C3 modulates lipophilicity and metabolic stability .
  • 2,3-Dimethoxyphenyl substituent contributes to partial agonist/antagonist behavior in serotonergic or adrenergic receptors .

Q. Which pharmacological targets are associated with this compound?

  • 5-HT4 receptors : Partial agonism observed in electrophysiological assays on myenteric neurons (EC50 ~10 nM) .
  • Dopamine transporters : Competitive binding studies (Ki ~50 nM) suggest potential CNS applications .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s efficacy?

  • Substituent variation : Replace methylthio with sulfonyl or halogen groups to alter potency and selectivity .
  • Stereochemical modifications : Test enantiomers (e.g., 1S,5R vs. 1R,5S) to assess binding affinity .
  • Pharmacophore mapping : Overlay analogs (e.g., BIMU derivatives) to identify critical hydrogen-bonding motifs .

Q. What experimental designs are recommended for in vitro pharmacological assays?

  • Intracellular electrophysiology : Measure slow EPSPs in myenteric ganglia to evaluate 5-HT4 modulation .
  • Radioligand displacement assays : Use [³H]GR113808 for 5-HT4 receptor binding (IC50 calculations) .
  • Functional cAMP assays : Quantify Gs-protein coupling efficiency in transfected HEK293 cells .

Q. How to resolve contradictions in partial vs. full agonist activity reported for similar analogs?

  • Tissue-specific receptor isoforms : Test activity in colonic vs. neuronal tissues to account for splice variants .
  • Allosteric modulation : Screen for positive/negative allosteric modulators using Schild regression analysis .
  • Species differences : Compare human vs. rodent receptor orthologs in heterologous systems .

Q. What challenges arise in separating stereoisomers during synthesis?

  • Diastereomeric crystallization : Use chiral auxiliaries (e.g., tartaric acid derivatives) .
  • Chiral HPLC : Optimize mobile phases (e.g., hexane/isopropanol with 0.1% trifluoroacetic acid) .
  • Dynamic kinetic resolution : Employ enzymes like lipases for enantioselective hydrolysis .

Q. What safety protocols are essential for handling this compound?

  • PPE : Wear nitrile gloves, face shields, and lab coats due to potential neurotoxicity .
  • Ventilation : Use fume hoods for weighing and synthesis to avoid inhalation .
  • Waste disposal : Neutralize acidic/basic byproducts before incineration .

Q. How can computational modeling guide derivative design?

  • Docking simulations : Use AutoDock Vina to predict binding poses in 5-HT4 receptor homology models .
  • MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories .
  • QSAR models : Corrogate substituent electronic parameters (Hammett σ) with logP and pIC50 .

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